molecular formula C16H21NO3 B1327312 Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate CAS No. 898755-53-8

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate

Cat. No.: B1327312
CAS No.: 898755-53-8
M. Wt: 275.34 g/mol
InChI Key: KUDOPTVWUCKWFN-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is a complex organic compound with the molecular formula C16H21NO3. This compound is notable for its unique structure, which includes an azetidine ring, a phenyl group, and an oxobutyrate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate typically involves the reaction of 2-(azetidinomethyl)benzaldehyde with ethyl acetoacetate under basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the high purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioesters.

Scientific Research Applications

Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring and phenyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • Ethyl 4-[2-(pyrrolidinomethyl)phenyl]-4-oxobutyrate
  • Ethyl 4-[2-(piperidinomethyl)phenyl]-4-oxobutyrate
  • Ethyl 4-[2-(morpholinomethyl)phenyl]-4-oxobutyrate

Comparison: Ethyl 4-[2-(azetidinomethyl)phenyl]-4-oxobutyrate is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties. Compared to its analogs with pyrrolidine, piperidine, or morpholine rings, the azetidine-containing compound may exhibit different reactivity and binding affinity to biological targets. This uniqueness makes it a valuable compound for specific research and industrial applications .

Properties

IUPAC Name

ethyl 4-[2-(azetidin-1-ylmethyl)phenyl]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-2-20-16(19)9-8-15(18)14-7-4-3-6-13(14)12-17-10-5-11-17/h3-4,6-7H,2,5,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDOPTVWUCKWFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643737
Record name Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898755-53-8
Record name Ethyl 4-{2-[(azetidin-1-yl)methyl]phenyl}-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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